molecular formula C12H25ClN2O2 B1383950 (R)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride CAS No. 1965314-71-9

(R)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride

Cat. No.: B1383950
CAS No.: 1965314-71-9
M. Wt: 264.79 g/mol
InChI Key: QEHIMBZTDNRYOU-SBSPUUFOSA-N
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Description

(R)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride is a chemical compound with the molecular formula C12H24N2O2. It is a derivative of piperidine, featuring an amino group and a tert-butyl ester group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Synthetic Routes and Reaction Conditions:

  • The compound can be synthesized through the reaction of (R)-4-amino-3,3-dimethyl-piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine.

  • The reaction is typically carried out in an aprotic solvent like dichloromethane at a temperature of 0°C to room temperature.

Industrial Production Methods:

  • Industrial production involves scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions, and purification steps to achieve high purity and yield.

  • Continuous flow chemistry can be employed to enhance the efficiency and safety of the production process.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group using reagents like nitric acid.

  • Reduction: The nitro group can be reduced to an amine using reducing agents such as iron and hydrochloric acid.

  • Substitution: The tert-butyl ester group can undergo hydrolysis to form the corresponding carboxylic acid.

Common Reagents and Conditions:

  • Oxidation: Nitric acid, acetic acid, and heat.

  • Reduction: Iron, hydrochloric acid, and reflux.

  • Substitution: Hydrochloric acid, water, and heat.

Major Products Formed:

  • Nitro derivatives from oxidation reactions.

  • Amine derivatives from reduction reactions.

  • Carboxylic acids from ester hydrolysis.

Chemistry:

  • Used as a building block in the synthesis of various organic compounds.

  • Employed in the study of reaction mechanisms involving piperidine derivatives.

Biology:

  • Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

Medicine:

  • Explored for its use in drug discovery and development, particularly in the design of new pharmaceuticals targeting central nervous system disorders.

Industry:

  • Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific mechanism of action depends on the biological context and the specific derivatives formed from the compound.

Comparison with Similar Compounds

  • Piperidine

  • N-Methylpiperidine

  • 4-Amino-3,3-dimethylpiperidine

Uniqueness:

  • The presence of the tert-butyl ester group in (R)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride provides enhanced stability and reactivity compared to its analogs.

This compound stands out due to its structural complexity and versatility in various chemical and biological applications.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

tert-butyl (4R)-4-amino-3,3-dimethylpiperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2.ClH/c1-11(2,3)16-10(15)14-7-6-9(13)12(4,5)8-14;/h9H,6-8,13H2,1-5H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHIMBZTDNRYOU-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1N)C(=O)OC(C)(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(CC[C@H]1N)C(=O)OC(C)(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride
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(R)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride
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(R)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride
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(R)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride
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(R)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride
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(R)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride

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